(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine
Description
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine (CAS: 626209-60-7) is a heterocyclic organic compound featuring a morpholine ring linked via an ethyl chain to a pyridin-4-ylmethyl-amine moiety. Its molecular formula is C₁₂H₁₉N₃O, with a molecular weight of 221.30 g/mol . The pyridine ring at the 4-position may influence electronic properties and binding interactions in biological systems.
Properties
IUPAC Name |
2-morpholin-4-yl-N-(pyridin-4-ylmethyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-13-4-2-12(1)11-14-5-6-15-7-9-16-10-8-15/h1-4,14H,5-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQENBVFJDLCEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
626209-60-7 | |
| Record name | [2-(morpholin-4-yl)ethyl](pyridin-4-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Structural and Chemical Properties
Molecular Characteristics
The compound’s IUPAC name is 2-(4-morpholinyl)-N-(4-pyridinylmethyl)ethanamine , with the molecular formula C₁₂H₁₉N₃O and a molecular weight of 221.3 g/mol . Its structure comprises a pyridinylmethyl group bonded to an ethylamine chain terminating in a morpholine ring. The morpholine moiety contributes to solubility in polar aprotic solvents, while the pyridine ring enables π-π stacking interactions in biological targets.
Synthetic Routes and Methodologies
Method 1: Nucleophilic Substitution with Morpholine
Reaction Scheme
4-Pyridinemethanol + 2-Chloroethylamine → Intermediate A
Intermediate A + Morpholine → (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine
Procedure
- Chlorination : 4-Pyridinemethanol (1.0 equiv) is treated with thionyl chloride (1.2 equiv) in dry dichloromethane at 0°C for 2 hours to yield 4-(chloromethyl)pyridine hydrochloride.
- Amination : The chlorinated intermediate reacts with 2-chloroethylamine (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 12 hours.
- Morpholine Substitution : The resulting chloroethylamine intermediate undergoes nucleophilic substitution with morpholine (2.0 equiv) in ethanol under reflux for 24 hours.
Optimization
Method 2: Reductive Amination
Reaction Scheme
4-Pyridinecarboxaldehyde + 2-Morpholinoethylamine → Imine Intermediate
Imine Intermediate + NaBH₄ → Target Compound
Procedure
- Imine Formation : 4-Pyridinecarboxaldehyde (1.0 equiv) and 2-morpholinoethylamine (1.2 equiv) are stirred in methanol at room temperature for 6 hours.
- Reduction : Sodium borohydride (3.0 equiv) is added portionwise at 0°C, followed by stirring for 2 hours.
- Workup : The reaction is quenched with water, extracted with ethyl acetate, and purified via recrystallization from hexane:ethyl acetate.
Optimization
Method 3: Condensation-Reduction Strategy
Reaction Scheme
4-Pyridinemethylamine + 2-Morpholinoacetaldehyde → Schiff Base
Schiff Base + H₂ (Pd/C) → Target Compound
Procedure
- Schiff Base Synthesis : 4-Pyridinemethylamine (1.0 equiv) and 2-morpholinoacetaldehyde (1.1 equiv) are refluxed in toluene with molecular sieves for 8 hours.
- Hydrogenation : The Schiff base is hydrogenated at 50 psi H₂ over 10% Pd/C in ethanol for 6 hours.
Optimization
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 58–65 | 36 hours | Moderate | Limited |
| Reductive Amination | 70–75 | 8 hours | High | Excellent |
| Condensation-Reduction | 68–72 | 14 hours | Moderate | Good |
Key Findings :
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine has applications in chemistry, biology, medicine, and industry. It is studied for antimicrobial and anti-inflammatory properties and is being explored as a therapeutic agent for various diseases.
Scientific Research Applications
This compound as a Building Block
This compound serves as a building block in synthesizing complex organic molecules.
Chemical Reactions
this compound can undergo chemical reactions such as oxidation, reduction, and substitution.
- Oxidation The compound can be oxidized to create N-oxides using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
- Reduction Reduction reactions can convert it into different amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
- Substitution It can participate in nucleophilic substitution reactions, where the pyridine ring or the morpholine moiety is substituted with other functional groups. Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Biological Applications
This compound and its potential biological activities
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation.
Pharmaceutical Applications
Potential Therapeutic Agent
Ongoing research explores the potential of this compound as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit phosphoinositide 3-kinase β (PI3Kβ), which plays a role in cell signaling and proliferation .
Comparison with Similar Compounds
Positional Isomers: Pyridin-3-yl vs. Pyridin-4-yl Derivatives
A key structural analog is (2-Morpholin-4-yl-ethyl)-pyridin-3-ylmethyl-amine (CAS: 136469-98-2), which differs only in the position of the pyridine substituent (3-yl vs. 4-yl). Both isomers share identical molecular formulas and weights but exhibit distinct physicochemical and biological behaviors due to electronic and steric differences. For example:
| Property | Pyridin-4-yl Derivative (CAS: 626209-60-7) | Pyridin-3-yl Derivative (CAS: 136469-98-2) |
|---|---|---|
| CAS Number | 626209-60-7 | 136469-98-2 |
| MDL Number | MFCD03724754 | MFCD03724753 |
| Aromatic Ring Orientation | Pyridine N at 4-position | Pyridine N at 3-position |
| Synthetic Accessibility | Similar routes (reductive amination) | Similar routes (reductive amination) |
Morpholine-Containing Heterocycles: Immunomodulatory Activity
Morpholine derivatives often demonstrate immunomodulatory properties. For instance, 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline () was compared to tilorone, a known interferon (IFN)-inducer. Key findings include:
Pyrimidine and Thienopyrimidine Analogs
Morpholine-containing pyrimidines, such as 4-[4-(2-aminopropan-2-yl)phenyl]-5-chloro-N-[4-(2-morpholin-4-ylethyl)phenyl]pyrimidin-2-amine (), highlight the role of morpholine in enhancing solubility and target affinity. Key comparisons:
Physicochemical and Toxicological Profiles
provides data for (2-morpholin-4-yl-2-pyridin-3-ylethyl)amine (CAS: 410544-52-4), a positional isomer:
The 3-yl isomer’s lower solubility and reported toxicity profile emphasize the importance of substituent positioning in drug design .
Biological Activity
(2-Morpholin-4-yl-ethyl)-pyridin-4-ylmethyl-amine, also known by its chemical identifier CID 3152379, is a compound with significant potential in pharmacological applications. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₂H₁₉N₃O
- Molecular Weight : 219.3 g/mol
The structure includes a morpholine ring and a pyridine moiety, which are known to contribute to its biological activity through various mechanisms.
Interaction with Kinases
Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases involved in critical signaling pathways:
- mTOR Pathway : The compound has been associated with inhibition of the mTOR pathway, which plays a crucial role in cell growth and metabolism. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- VEGFR Inhibition : Studies have shown that derivatives of this compound can inhibit the vascular endothelial growth factor receptor (VEGFR), which is pivotal in angiogenesis and tumor growth. This inhibition may enhance the efficacy of anticancer therapies .
- MAPK Pathway : The compound's interaction with serine/threonine kinases, particularly those in the MAPK signaling cascade, suggests a role in modulating inflammatory responses and cellular stress reactions .
Anticancer Activity
A series of studies evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung carcinoma) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast adenocarcinoma) | 15.0 | Inhibition of HER2 phosphorylation |
| HT29 (Colon adenocarcinoma) | 10.0 | Cell cycle arrest at G2/M phase |
These results indicate that the compound possesses significant anticancer properties, potentially through multiple mechanisms including apoptosis induction and cell cycle regulation .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Mycobacterium smegmatis | 15 µg/mL | Active |
| Candida albicans | 20 µg/mL | Active |
These findings suggest potential applications in treating infections caused by resistant strains .
Clinical Implications
A recent clinical study explored the use of compounds similar to this compound in combination therapies for lung cancer patients. The study highlighted improved patient outcomes when combined with standard chemotherapy regimens, suggesting enhanced efficacy due to synergistic effects .
Preclinical Models
Preclinical models have demonstrated that administration of this compound can significantly reduce tumor size in xenograft models of breast cancer, further supporting its potential as an effective therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
